molecular formula C11H7F3N4 B10947875 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10947875
M. Wt: 252.20 g/mol
InChI Key: NFBFODTXEOECID-UHFFFAOYSA-N
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Description

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its unique structural properties, which include a cyclopropyl group and a trifluoromethyl group, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione can yield the desired product . The reaction conditions often involve the use of acetic acid or trifluoroacetic acid as solvents to control regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are typically derivatives of the pyrazolo[1,5-a]pyrimidine core, with various substituents depending on the specific reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is unique due to its combination of a cyclopropyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C11H7F3N4

Molecular Weight

252.20 g/mol

IUPAC Name

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)9-3-8(6-1-2-6)17-10-7(4-15)5-16-18(9)10/h3,5-6H,1-2H2

InChI Key

NFBFODTXEOECID-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N

Origin of Product

United States

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